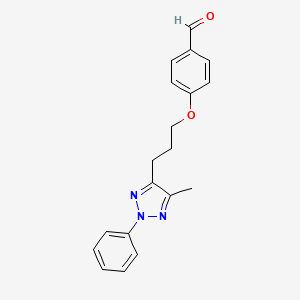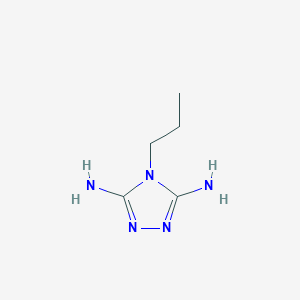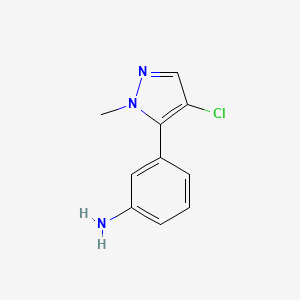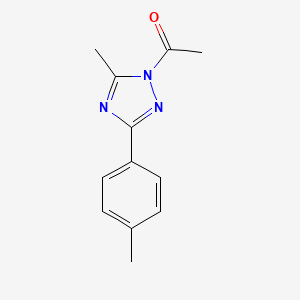
1H-1,2,4-Triazole, 1-acetyl-5-methyl-3-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one is a heterocyclic compound that features a triazole ring Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
The synthesis of 1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-tolyl hydrazine with acetic anhydride, followed by cyclization with methyl isocyanate. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the triazole ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new antibiotics.
Medicine: Research has indicated its potential use in the treatment of various diseases due to its biological activity.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and antifungal effects .
Comparación Con Compuestos Similares
1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one can be compared with other triazole derivatives, such as:
1-(4-Chlorophenyl)-3-(p-tolyl)-1H-1,2,4-triazole: Similar in structure but with a chlorine substituent, which may alter its biological activity.
1-(3-Methyl-4-nitrophenyl)-1H-1,2,4-triazole: Contains a nitro group, which can significantly change its reactivity and applications.
1-(4-Methoxyphenyl)-1H-1,2,4-triazole: The methoxy group can enhance its solubility and interaction with biological targets.
The uniqueness of 1-(5-Methyl-3-(p-tolyl)-1H-1,2,4-triazol-1-yl)ethan-1-one lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
61598-90-1 |
|---|---|
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
1-[5-methyl-3-(4-methylphenyl)-1,2,4-triazol-1-yl]ethanone |
InChI |
InChI=1S/C12H13N3O/c1-8-4-6-11(7-5-8)12-13-9(2)15(14-12)10(3)16/h4-7H,1-3H3 |
Clave InChI |
XTBQSHFANLHHGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C(=N2)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


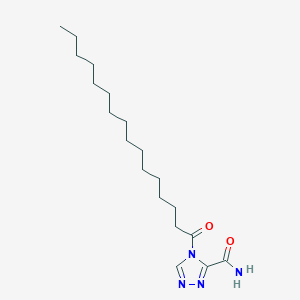
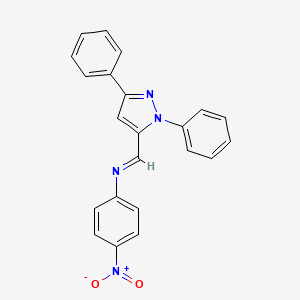
![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
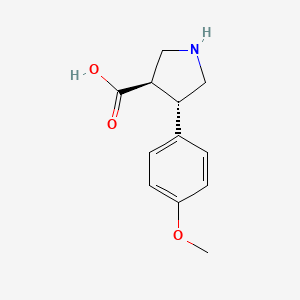
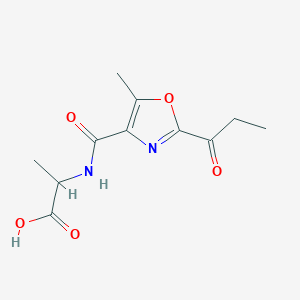
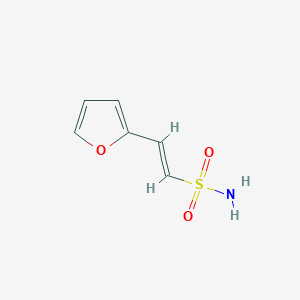
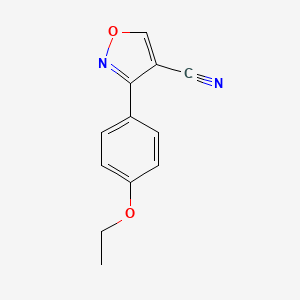
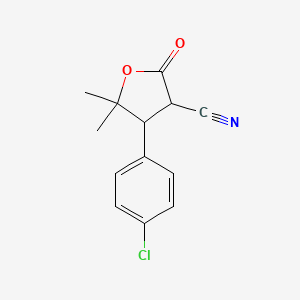
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)
